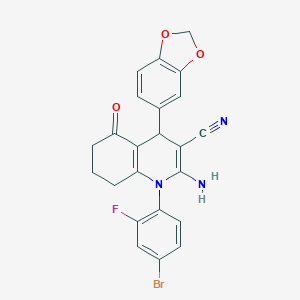
2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BDBFC, is a chemical compound that has been studied for its potential use in scientific research. BDBFC is a quinoline-based compound that has been shown to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, it has been shown to inhibit the activity of various kinases, including JAK2 and FLT3. This compound has also been shown to inhibit the activity of the NF-κB pathway, which plays a role in inflammation and cancer.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of the NF-κB pathway. Additionally, this compound has been shown to have anti-viral activity against the hepatitis C virus.
実験室実験の利点と制限
One advantage of using 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its potential as a kinase inhibitor. This makes it a useful tool for studying the role of kinases in various biological processes. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the efficacy of this compound as a cancer treatment and to identify the specific types of cancer that it may be effective against. Additionally, this compound may have potential as a treatment for viral infections, and further studies are needed to explore this possibility. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential as a kinase inhibitor.
合成法
The synthesis of 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multistep process that includes the reaction of 2-amino-4-chloro-1-(4-bromo-2-fluorophenyl)-5-hydroxy-1,4,5,6,7,8-hexahydroquinoline with 1,3-benzodioxole-5-carbaldehyde in the presence of a base. The resulting product is then treated with a nitrile to form this compound.
科学的研究の応用
2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to have various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use as a kinase inhibitor.
特性
分子式 |
C23H17BrFN3O3 |
|---|---|
分子量 |
482.3 g/mol |
IUPAC名 |
2-amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H17BrFN3O3/c24-13-5-6-16(15(25)9-13)28-17-2-1-3-18(29)22(17)21(14(10-26)23(28)27)12-4-7-19-20(8-12)31-11-30-19/h4-9,21H,1-3,11,27H2 |
InChIキー |
NWFBZXUIYBBVEW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Br)F)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1 |
正規SMILES |
C1CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Br)F)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1,5-Bisnitro-6-methyl-3-azabicyclo[3.3.1]non-6-en-3-yl}acetic acid](/img/structure/B214166.png)
![(2E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B214169.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B214174.png)
![5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide](/img/structure/B214175.png)





![4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline](/img/structure/B214186.png)



![Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214191.png)